Buphanamine
Description
Properties
CAS No. |
6793-24-4 |
|---|---|
Molecular Formula |
C17H19NO4 |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
(1S,13R,17R)-9-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,15-tetraen-17-ol |
InChI |
InChI=1S/C17H19NO4/c1-20-15-10-8-18-6-5-17(13(18)3-2-4-14(17)19)11(10)7-12-16(15)22-9-21-12/h2,4,7,13-14,19H,3,5-6,8-9H2,1H3/t13-,14-,17+/m1/s1 |
InChI Key |
XJJVWAWKCIATTE-CPUCHLNUSA-N |
Isomeric SMILES |
COC1=C2CN3CC[C@@]4([C@H]3CC=C[C@H]4O)C2=CC5=C1OCO5 |
Canonical SMILES |
COC1=C2CN3CCC4(C3CC=CC4O)C2=CC5=C1OCO5 |
Origin of Product |
United States |
Preparation Methods
Buphanamine can be synthesized through various methods. One common synthetic route involves the extraction of the alkaloid from the bulbs of Boophone disticha using ethanol. The extract is then subjected to high-performance liquid chromatography (HPLC) for separation and purification . Industrial production methods often involve the use of reverse-phase columns and elution with a mixture of acetonitrile and diluted ammonium carbonate .
Chemical Reactions Analysis
Buphanamine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Buphanamine has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the chemical behavior of alkaloids.
Mechanism of Action
Buphanamine exerts its effects primarily through its interaction with the serotonin transporter (SERT). By binding to SERT, it inhibits the reuptake of serotonin, thereby increasing its availability in the synaptic cleft. This mechanism is similar to that of selective serotonin reuptake inhibitors (SSRIs), which are commonly used as antidepressants . The molecular targets involved include the serotonin transporter and various receptors in the central nervous system .
Comparison with Similar Compounds
Anti-Invasive and Anticancer Activity
This compound’s lack of cytotoxicity contrasts with lycorine-type alkaloids, which induce apoptosis but exhibit higher toxicity .
Antiprotozoal Efficacy
| Compound | T. cruzi (IC50, µg/mL) | L. donovani (IC50, µg/mL) | Selectivity Index (SI) |
|---|---|---|---|
| This compound | 28.2 | 25.9 | <1 |
| 1-O-Acetylcaranine | 1.97 | 3.21 | 18.2 |
| 3-O-Acetylhamayne | 1.51 | 1.14 | 55.3 |
This compound’s lower potency and selectivity compared to acetylated derivatives highlight the importance of functional group modifications .
Q & A
Q. What are the key structural characteristics of Buphanamine, and how were they elucidated?
this compound (C₁₇H₁₉NO₄) is a crinine-type alkaloid with a hydroxyl group at C1, a methylenedioxy group, a methoxy group, and a non-aromatic double bond. Structural elucidation involved Wolff-Kishner reduction, oxidation with pyridine-chromic acid complex to form α,β-unsaturated ketones (e.g., oxothis compound), and spectroscopic methods (UV, IR). Catalytic hydrogenation confirmed the double bond's position, while degradation studies linked the hydroxyl group to C1 via synthesis of nerbowdine (IV) and dihydrocrinamidine (XII) .
Q. What methodologies are employed to detect and quantify this compound in plant extracts?
this compound is detected using LC-MS, with characteristic parental peaks at m/z 302.1388 and fragments identified via metabolite databases. NMR (¹H and ¹³C) is critical for structural confirmation, though discrepancies arise between free base and salt forms (e.g., δC 148.5 for C-9 in CDCl₃). Comparative studies with authenticated samples and multi-technique validation (e.g., UV, IR) are recommended to avoid misidentification .
Q. What initial biological activities have been reported for this compound?
this compound exhibits anti-invasive activity in cancer cell models (e.g., suppression of cell migration) at non-toxic concentrations (IC₅₀ >100 μg/mL in some assays). It also shows weak affinity (millimolar range) for the 5HT1A serotonin transporter. These findings highlight its potential as a non-cytotoxic therapeutic candidate .
Advanced Research Questions
Q. How can researchers design experiments to evaluate this compound's therapeutic index and anti-invasive efficacy?
- Dose-response studies : Establish EC₅₀ for anti-invasive effects and compare with cytotoxicity thresholds (e.g., MTT assays).
- Hydrolysis monitoring : Use intracellular kinetic studies to rule out activity from hydrolytic intermediates (e.g., via HPLC or mass spectrometry).
- Comparative analysis : Contrast this compound with toxic analogs (e.g., narciclasine tetraacetate) to identify structural determinants of safety .
Q. How to resolve contradictions in reported cytotoxic data for this compound?
Discrepancies in cytotoxicity (e.g., IC₅₀ ranging from 25.9 μg/mL to >100 μg/mL) may stem from cell line variability (e.g., CCRF-CEM vs. MCF-7), assay conditions (e.g., exposure time), or impurities. Standardized protocols (e.g., consistent cell lines, ATP-based viability assays) and purity validation (≥95% by HPLC) are critical .
Q. What challenges exist in confirming this compound's stereochemical configuration, and how can they be addressed?
Challenges include:
- Epimerization risks : During oxidation/reduction (e.g., sodium borohydride reduction of oxothis compound yields epimeric alcohols).
- Spectroscopic limitations : NMR shifts vary between salt and free base forms. Solutions: Use X-ray crystallography for absolute configuration, and corroborate with synthetic intermediates (e.g., comparison with powellane derivatives) .
Q. How can researchers validate this compound's anti-invasive mechanisms while excluding off-target effects?
- Pathway inhibition assays : Test involvement of MMPs, integrins, or EMT markers via Western blot or qPCR.
- Selectivity profiling : Screen against kinase panels or GPCRs to identify off-target interactions.
- In vivo models : Use zebrafish or murine xenografts to confirm activity in physiological contexts .
Methodological Recommendations
- Structural analysis : Combine degradation studies with advanced spectroscopy (e.g., 2D NMR, X-ray).
- Biological assays : Prioritize 3D cell culture models for anti-invasive testing to mimic in vivo conditions.
- Data reproducibility : Use authenticated reference standards and report purity levels in all studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
